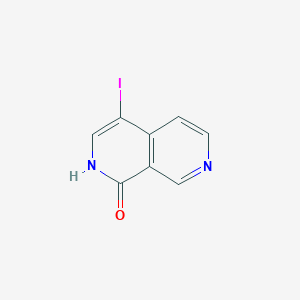

4-Iodo-2,7-naphthyridin-1(2H)-one

Übersicht

Beschreibung

4-Iodo-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound that contains both iodine and nitrogen atoms within its structure This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one typically involves the iodination of 2,7-naphthyridin-1(2H)-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

N1-Methylation for Enhanced Reactivity

4-Iodo-2,7-naphthyridin-1(2H)-one undergoes selective methylation at the N1 position under mild conditions. This reaction is critical for generating intermediates used in subsequent cross-coupling reactions .

Reaction Conditions :

-

Substrate : this compound

-

Reagent : Methyl iodide

-

Base : Cs₂CO₃

-

Solvent : DMF

-

Temperature : 0°C → ambient

-

Product : 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one

This methylation step enhances steric and electronic properties, making the scaffold more amenable to Pd-catalyzed functionalization .

Pd-Catalyzed Suzuki–Miyaura Cross-Coupling

The iodine substituent at C4 serves as a strategic handle for regioselective Suzuki–Miyaura couplings, enabling access to 3,7-diaryl-substituted derivatives .

Key Reaction Parameters:

Example Reaction :

This method achieves high yields (70–90%) for mono- and disubstituted products under optimized anhydrous conditions .

Friedlander Condensation for Ring Expansion

While not directly reported for this compound, analogous 1,8-naphthyridines undergo Friedlander condensation with active methylene carbonyls (e.g., acetylacetone) in water using choline hydroxide ionic liquid (ChOH-IL) .

Generalized Reaction :

This method achieves >90% yield under green conditions, suggesting potential applicability to iodinated derivatives .

Nucleophilic Substitution and Cyclization

The iodine atom can participate in nucleophilic aromatic substitution (SNAr) with amines or alkoxides, though such reactions are less common than cross-couplings. For example:

-

Amine Substitution : Reaction with pyrrolidine derivatives to form amino-naphthyridines (e.g., 11a–c in antimicrobial studies) .

Limitations :

Wissenschaftliche Forschungsanwendungen

4-Iodo-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-Iodo-2,7-naphthyridin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, while the ketone group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,7-Naphthyridin-1(2H)-one: Lacks the iodine atom, resulting in different reactivity and applications.

4-Bromo-2,7-naphthyridin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

4-Chloro-2,7-naphthyridin-1(2H)-one:

Uniqueness

4-Iodo-2,7-naphthyridin-1(2H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications. The iodine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and research.

Biologische Aktivität

4-Iodo-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6N2O

- CAS Number : 959558-50-0

- Structural Features : The compound features a naphthyridine core with an iodine substituent at the 4-position, which significantly influences its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer proliferation and inflammation, such as kinases and proteases.

- Receptor Modulation : The compound acts as a ligand for various receptors, influencing cellular signaling pathways crucial for survival and proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- In Vitro Assays : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. For example, a study on FaDu hypopharyngeal tumor cells indicated that the compound induced apoptosis at lower concentrations than conventional chemotherapeutics .

Case Study: Cytotoxicity Assay

| Cell Line | Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|---|

| FaDu | 10 | 30 | Apoptosis induction |

| HeLa | 50 | 30 | Cell cycle arrest |

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- Bacterial Efficacy : Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, it showed comparable inhibition zones against Staphylococcus aureus and Escherichia coli compared to established antibiotics like ciprofloxacin .

Case Study: Antimicrobial Testing

| Bacteria | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 20 | Ciprofloxacin |

| Escherichia coli | 18 | Ofloxacin |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : Certain derivatives demonstrated potent inhibition of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; effective at low doses. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; inhibition comparable to standard antibiotics. |

| Anti-inflammatory | Inhibits inflammatory cytokines; potential therapeutic applications. |

Eigenschaften

IUPAC Name |

4-iodo-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNQRDQVRSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.